molecular formula C169H254N44O56 B10827766 hGLP-2(1-33,M10Y)

hGLP-2(1-33,M10Y)

Cat. No.: B10827766
M. Wt: 3798 g/mol
InChI Key: BONVCUWVEHTDCR-NTNVLEAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Human glucagon-like peptide-2 (1-33, methionine 10 to tyrosine) is a modified peptide derived from human glucagon-like peptide-2. The modification involves substituting methionine at position 10 with tyrosine. This alteration enables oxidative iodination of the peptide, facilitating the generation of a radiolabeled ligand useful for studying the pharmacology of glucagon-like peptide-2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of human glucagon-like peptide-2 (1-33, methionine 10 to tyrosine) involves solid-phase peptide synthesis. The methionine at position 10 is replaced with tyrosine to allow for oxidative iodination. The peptide is then purified using high-performance liquid chromatography to ensure its purity and integrity .

Industrial Production Methods

Industrial production of human glucagon-like peptide-2 (1-33, methionine 10 to tyrosine) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

Human glucagon-like peptide-2 (1-33, methionine 10 to tyrosine) primarily undergoes oxidative iodination. This reaction is crucial for labeling the peptide with iodine-125, which is used in various pharmacological studies .

Common Reagents and Conditions

The oxidative iodination of human glucagon-like peptide-2 (1-33, methionine 10 to tyrosine) typically involves the use of iodine-125 and an oxidizing agent such as chloramine-T. The reaction is carried out under mild conditions to prevent degradation of the peptide .

Major Products

The major product of the oxidative iodination reaction is the radiolabeled peptide, which is used as a ligand in pharmacological studies to investigate the binding and activity of glucagon-like peptide-2 receptors .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Human glucagon-like peptide-2 (1-33, methionine 10 to tyrosine) is unique due to its specific modification that allows for oxidative iodination. This feature makes it particularly valuable for creating radiolabeled ligands used in receptor studies .

Properties

Molecular Formula

C169H254N44O56

Molecular Weight

3798 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C169H254N44O56/c1-21-79(11)130(161(261)190-100(48-50-119(172)220)145(245)211-134(86(18)216)165(265)189-98(42-33-34-52-170)144(244)207-133(82(14)24-4)164(264)213-135(87(19)217)166(266)205-116(168(268)269)69-129(235)236)208-156(256)104(56-78(9)10)193-150(250)108(60-92-70-180-97-41-32-31-40-95(92)97)197-152(252)110(63-121(174)222)204-162(262)131(80(12)22-2)209-157(257)107(58-90-38-29-26-30-39-90)195-154(254)114(67-127(231)232)200-142(242)99(43-35-53-179-169(176)177)187-138(238)84(16)183-137(237)83(15)185-146(246)102(54-76(5)6)192-151(251)109(62-120(173)221)198-155(255)115(68-128(233)234)201-147(247)103(55-77(7)8)203-163(263)132(81(13)23-3)210-167(267)136(88(20)218)212-158(258)111(64-122(175)223)199-148(248)106(59-91-44-46-94(219)47-45-91)194-143(243)101(49-51-124(225)226)188-153(253)113(66-126(229)230)202-160(260)118(74-215)206-149(249)105(57-89-36-27-25-28-37-89)196-159(259)117(73-214)186-123(224)72-181-141(241)112(65-125(227)228)191-139(239)85(17)184-140(240)96(171)61-93-71-178-75-182-93/h25-32,36-41,44-47,70-71,75-88,96,98-118,130-136,180,214-219H,21-24,33-35,42-43,48-69,72-74,170-171H2,1-20H3,(H2,172,220)(H2,173,221)(H2,174,222)(H2,175,223)(H,178,182)(H,181,241)(H,183,237)(H,184,240)(H,185,246)(H,186,224)(H,187,238)(H,188,253)(H,189,265)(H,190,261)(H,191,239)(H,192,251)(H,193,250)(H,194,243)(H,195,254)(H,196,259)(H,197,252)(H,198,255)(H,199,248)(H,200,242)(H,201,247)(H,202,260)(H,203,263)(H,204,262)(H,205,266)(H,206,249)(H,207,244)(H,208,256)(H,209,257)(H,210,267)(H,211,245)(H,212,258)(H,213,264)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,268,269)(H4,176,177,179)/t79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,96-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,130-,131-,132-,133-,134-,135-,136-/m0/s1

InChI Key

BONVCUWVEHTDCR-NTNVLEAHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N

Origin of Product

United States

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